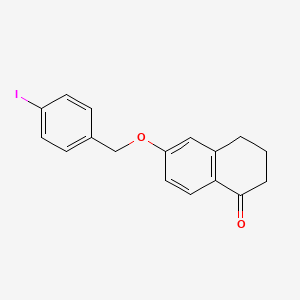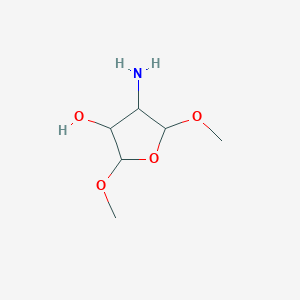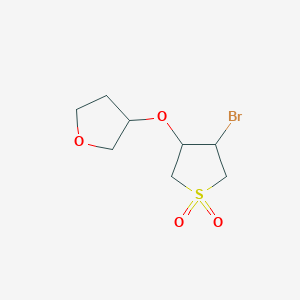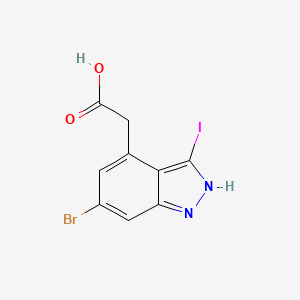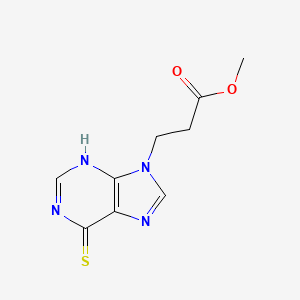
Methyl 3-(6-thioxo-1H-purin-9(6H)-yl)propanoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Methyl 3-(6-thioxo-1H-purin-9(6H)-yl)propanoate is a chemical compound that belongs to the class of purine derivatives Purine derivatives are known for their significant roles in various biological processes, including DNA and RNA synthesis
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 3-(6-thioxo-1H-purin-9(6H)-yl)propanoate typically involves the reaction of a purine derivative with a propanoate ester. The reaction conditions often require a catalyst and specific temperature and pressure settings to ensure the desired product is obtained with high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. The process would be optimized for cost-efficiency, scalability, and environmental considerations.
Analyse Des Réactions Chimiques
Types of Reactions
Methyl 3-(6-thioxo-1H-purin-9(6H)-yl)propanoate can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another, often using nucleophiles or electrophiles.
Common Reagents and Conditions
Common reagents used in these reactions include acids, bases, oxidizing agents, and reducing agents. The conditions vary depending on the desired reaction, but they often involve controlled temperatures, pressures, and pH levels.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield a sulfoxide or sulfone derivative, while reduction could produce a thiol or sulfide derivative.
Applications De Recherche Scientifique
Methyl 3-(6-thioxo-1H-purin-9(6H)-yl)propanoate has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its interactions with enzymes and nucleic acids.
Medicine: Investigated for its potential therapeutic effects, such as antiviral or anticancer properties.
Industry: Utilized in the production of pharmaceuticals and other fine chemicals.
Mécanisme D'action
The mechanism of action of Methyl 3-(6-thioxo-1H-purin-9(6H)-yl)propanoate involves its interaction with specific molecular targets, such as enzymes or receptors. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects. The exact molecular targets and pathways would need to be identified through experimental studies.
Comparaison Avec Des Composés Similaires
Similar Compounds
Adenine: A purine derivative involved in DNA and RNA synthesis.
Guanine: Another purine derivative with similar biological roles.
Thioguanine: A sulfur-containing purine derivative used in chemotherapy.
Uniqueness
Methyl 3-(6-thioxo-1H-purin-9(6H)-yl)propanoate is unique due to its specific chemical structure, which imparts distinct chemical and biological properties. Its methyl ester group and thioxo functionality differentiate it from other purine derivatives, potentially leading to unique reactivity and applications.
Propriétés
Formule moléculaire |
C9H10N4O2S |
|---|---|
Poids moléculaire |
238.27 g/mol |
Nom IUPAC |
methyl 3-(6-sulfanylidene-3H-purin-9-yl)propanoate |
InChI |
InChI=1S/C9H10N4O2S/c1-15-6(14)2-3-13-5-12-7-8(13)10-4-11-9(7)16/h4-5H,2-3H2,1H3,(H,10,11,16) |
Clé InChI |
RIBIBPMYXWZPTK-UHFFFAOYSA-N |
SMILES canonique |
COC(=O)CCN1C=NC2=C1NC=NC2=S |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


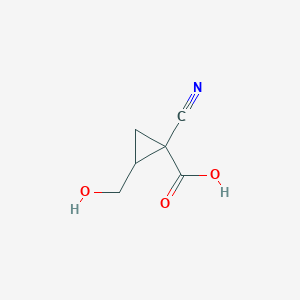
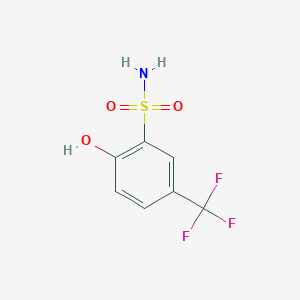

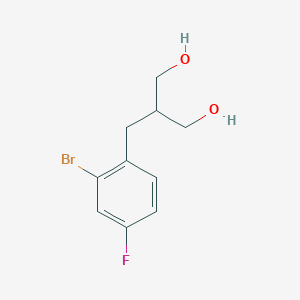
![(1S,4AS,7aS)-methyl 1-((tert-butyldimethylsilyl)oxy)-7-(hydroxymethyl)-1,4a,5,7a-tetrahydrocyclopenta[c]pyran-4-carboxylate](/img/structure/B13085013.png)
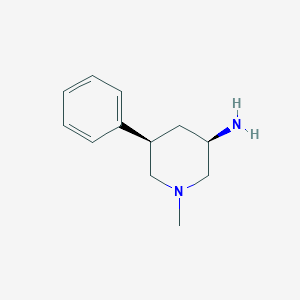
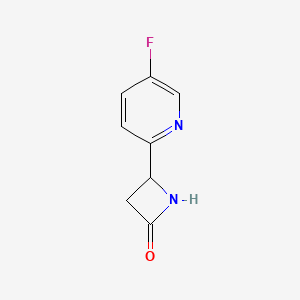

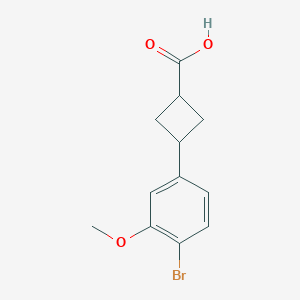
![7-Methyl-5-(trifluoromethyl)-2H,3H,5H,6H,7H,8H-imidazo[1,2-a]pyrimidine](/img/structure/B13085031.png)
